2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
CAS No.: 1822639-91-7
Cat. No.: VC3083876
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822639-91-7 |
|---|---|
| Molecular Formula | C8H13N |
| Molecular Weight | 123.2 g/mol |
| IUPAC Name | 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole |
| Standard InChI | InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2 |
| Standard InChI Key | QPJGLMCDTLZJBB-UHFFFAOYSA-N |
| SMILES | C1CC1CC2C=CCN2 |
| Canonical SMILES | C1CC1CC2C=CCN2 |
Introduction
Chemical Structure and Identification
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole (CAS No. 1822639-91-7) consists of a five-membered 2,5-dihydropyrrole ring with a cyclopropylmethyl group attached at the 2-position . The molecular structure can be described as follows:
Structural Components
The compound contains two key structural moieties:
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A 2,5-dihydro-1H-pyrrole ring (also known as 3-pyrroline), which is a partially saturated variant of pyrrole
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A cyclopropylmethyl substituent at the nitrogen position (N-substitution)
Molecular Properties
Synthesis Methods
Several synthetic approaches can be employed to produce 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole, based on established methods for related compounds.
N-Alkylation of 2,5-Dihydropyrrole
The most direct approach involves N-alkylation of 2,5-dihydropyrrole with cyclopropylmethyl halides:
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Deprotonation of 2,5-dihydropyrrole (3-pyrroline) using a suitable base
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Nucleophilic substitution with cyclopropylmethyl bromide or other appropriate leaving groups
Paal-Knorr Pyrrole Synthesis Modification
An alternative approach may involve modified Paal-Knorr synthesis:
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Reaction of appropriate 1,4-dicarbonyl compounds with cyclopropylmethylamine
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Cyclization to form the dihydropyrrole ring system
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Selective reduction to achieve the 2,5-dihydropyrrole oxidation state
Cyclopropylmethylation of Pre-Formed Heterocycles
This approach utilizes existing pyrrole derivatives:
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Formation of 2,5-dihydropyrrole via established methods
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Introduction of the cyclopropylmethyl group through alkylation reactions
Biological Activities and Applications
Research indicates that 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related structures may possess various biological activities and applications.
Structure-Activity Relationships
The cyclopropylmethyl substituent is significant in medicinal chemistry for several reasons:
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It provides conformational restriction, potentially enhancing binding specificity
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The strained cyclopropyl ring can influence metabolic stability
Research Applications
The compound has been investigated in various research contexts:
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As a building block for more complex heterocyclic systems
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In the development of novel pharmacophores
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For studying structure-activity relationships in drug development
Chemical Transformations and Derivatives
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole can undergo various chemical transformations to produce derivatives with enhanced or modified properties.
Oxidation Reactions
The 2,5-dihydropyrrole core can be oxidized to form:
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Pyrrole derivatives through dehydrogenation
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N-oxide formations at the nitrogen atom
Functionalization of the Cyclopropyl Ring
The cyclopropyl moiety can be modified through:
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Ring-opening reactions to introduce additional functional groups
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Expansion reactions to form larger ring systems
Complex Heterocyclic Systems
The compound can serve as a precursor to more complex heterocyclic systems such as:
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Fused ring systems incorporating the dihydropyrrole unit
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Bivalent ligands utilizing the cyclopropylmethyl linker
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Pyrrolo-fused systems with additional heterocyclic components
Analytical Methods and Characterization
Various analytical techniques can be employed to identify and characterize 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole.
Spectroscopic Analysis
| Analytical Technique | Expected Characteristics | Purpose |
|---|---|---|
| ¹H NMR Spectroscopy | Signals for cyclopropyl protons (0.25-1.05 ppm); methylene protons (3.2-3.7 ppm); olefinic protons (5.8-6.2 ppm) | Structural confirmation |
| ¹³C NMR Spectroscopy | Signals for cyclopropyl carbons (3-10 ppm); methylene carbons (45-55 ppm); olefinic carbons (125-135 ppm) | Carbon framework verification |
| Mass Spectrometry | Molecular ion at m/z 123; fragmentation pattern showing loss of cyclopropyl group | Molecular weight confirmation |
| IR Spectroscopy | C=C stretching (1600-1680 cm⁻¹); C-N stretching (1200-1350 cm⁻¹) | Functional group identification |
Chromatographic Methods
For purification and analysis:
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High-performance liquid chromatography (HPLC)
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Gas chromatography (GC)
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Thin-layer chromatography (TLC) with appropriate solvent systems
Recent Research Developments
Recent studies have explored various aspects of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related compounds.
Medicinal Chemistry Research
Research focusing on the medicinal applications includes:
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Investigation as potential dopamine receptor ligands, specifically at D₂R and D₃R receptors
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Development as components in more complex bioactive molecules
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Exploration of trans-cyclopropylmethyl linkers in bivalent ligands for enhanced selectivity
Synthetic Methodology Advancements
Recent advances in synthetic approaches include:
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Improved N-alkylation protocols with higher yields and selectivity
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Catalytic methods for cyclopropylmethylation reactions
Future Perspectives and Challenges
The future development of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole research presents both opportunities and challenges.
Research Opportunities
Potential areas for future investigation include:
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Expansion of structure-activity relationship studies to optimize biological activity
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Development of novel synthetic routes with improved efficiency
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Exploration of applications in materials science and catalysis
Technical Challenges
Ongoing challenges in the field include:
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Enhancing stereoselectivity in synthesis methods
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Improving purification techniques for higher-grade products
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Developing more detailed understanding of structure-property relationships
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